

# Technical Whitepaper: Cyclohexylmethanethiol Acetate

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## Compound of Interest

Compound Name: Cyclohexylmethanethiol acetate

CAS No.: 107512-01-6

Cat. No.: B027540

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A Guide to Synthesis, Reactivity, and Applications in Drug Discovery & Flavor Chemistry

## Executive Summary

**Cyclohexylmethanethiol acetate** (CAS: 107512-01-6), also known as S-cyclohexylmethyl ethanethioate, represents a critical class of "masked" sulfur compounds. In both pharmaceutical synthesis and flavor chemistry, free thiols (R-SH) are notoriously unstable, prone to rapid oxidation into disulfides (R-S-S-R) upon exposure to air. This acetate ester functions as a robust protective group, stabilizing the reactive sulfur center until a specific trigger (hydrolysis or enzymatic cleavage) releases the active cyclohexylmethanethiol species.

This guide details the physicochemical profile, validated synthesis protocols, and mechanistic applications of **cyclohexylmethanethiol acetate**, serving as a reference for researchers utilizing this moiety as a pharmacophore building block or a latent flavor precursor.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5]

Property	Specification
IUPAC Name	S-(Cyclohexylmethyl) ethanethioate
Common Name	Cyclohexylmethanethiol acetate; Cyclohexylmethyl thioacetate
CAS Number	107512-01-6
Molecular Formula	C H OS
Molecular Weight	172.29 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	238–239 °C (lit.) <sup>[1]</sup>
Density	1.003 g/mL at 25 °C
Refractive Index	1.497
Flash Point	199 °F (93 °C)
Solubility	Soluble in ethanol, diethyl ether, DCM; Insoluble in water

## Synthesis & Production Protocols

The synthesis of **cyclohexylmethanethiol acetate** generally proceeds via Nucleophilic Acyl Substitution or, more commonly, Nucleophilic Alkyl Substitution (S

2) using a thioacetate salt. Direct acetylation of the free thiol is possible but less preferred due to the stench and instability of the starting thiol.

### Protocol A: The Two-Step Activation/Displacement (Recommended)

This method avoids handling the free thiol by generating the thioester directly from the stable alcohol precursor, Cyclohexylmethanol.

## Step 1: Activation of the Alcohol

Reagents: Cyclohexylmethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et

N, 1.5 eq), Dichloromethane (DCM). Procedure:

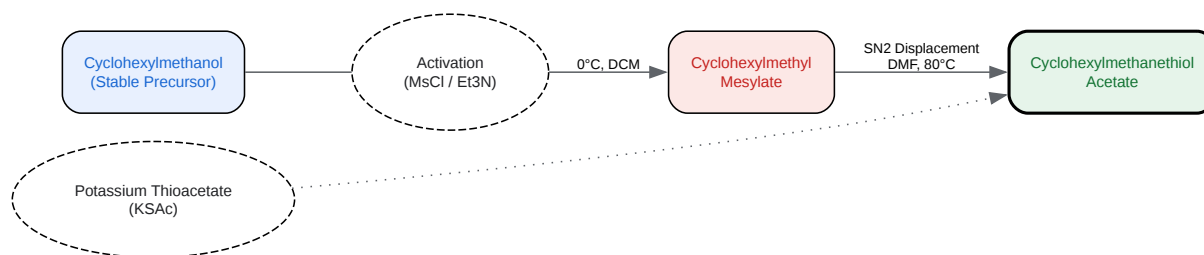
- Dissolve cyclohexylmethanol in anhydrous DCM at 0 °C under atmosphere.
- Add Et N followed by the dropwise addition of MsCl.
- Stir for 2–4 hours until TLC confirms consumption of the alcohol.
- Quench with water, extract with DCM, and concentrate to yield Cyclohexylmethyl mesylate.

## Step 2: Thioacetylation

Reagents: Cyclohexylmethyl mesylate (from Step 1), Potassium Thioacetate (KSAc, 1.5 eq), DMF or Acetone. Procedure:

- Dissolve the crude mesylate in DMF.
- Add Potassium Thioacetate (KSAc) in one portion.
- Heat the mixture to 60–80 °C for 4–6 hours. The solution will turn turbid as sulfonate salts precipitate.
- Workup: Dilute with water and extract with diethyl ether. Wash the organic layer with brine to remove DMF.
- Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields pure **Cyclohexylmethanethiol acetate**.

## Visualization: Synthesis Workflow



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Figure 1: The conversion of cyclohexylmethanol to the thioacetate via a mesylate intermediate, avoiding the handling of free thiols.

## Reactivity & Mechanism: The "Masked" Thiol

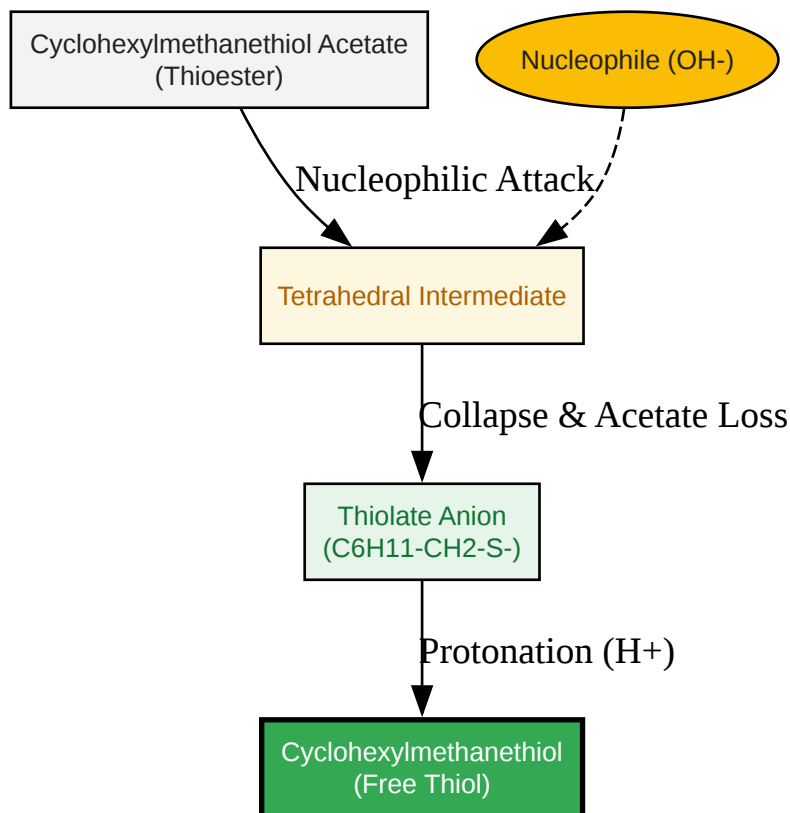
The primary utility of this compound lies in its ability to generate the free thiol, Cyclohexylmethanethiol, on demand. This is crucial for applications requiring the specific reactivity of the sulfhydryl group (-SH) without the oxidative instability during storage.

## Hydrolysis Mechanism

Under basic conditions (e.g., NaOH/MeOH or enzymatic esterase activity), the acetyl group is cleaved.

- Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the thioester.
- Tetrahedral Intermediate: Formation of a transient anionic intermediate.
- Collapse & Elimination: The carbonyl reforms, expelling the thiolate anion ( ).
- Protonation: The thiolate picks up a proton to form the free thiol ( ).

## Visualization: Hydrolysis Pathway



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Figure 2: Base-catalyzed hydrolysis mechanism releasing the active thiol pharmacophore.

## Applications in Research & Development

### A. Pharmaceutical Development (HDAC Inhibitors)

Thioesters are significant in the design of Histone Deacetylase (HDAC) inhibitors. Many HDAC inhibitors (like Vorinostat or Romidepsin) rely on a zinc-binding group (ZBG) to interact with the active site of the enzyme.

- **Prodrug Strategy:** The thioacetate group acts as a prodrug for the thiol ZBG. Inside the cell, esterases cleave the acetate, releasing the thiol which then coordinates with the Zinc ion in the HDAC active site.
- **Structural Analogs:** **Cyclohexylmethanethiol acetate** serves as a hydrophobic "cap" analog for synthesizing derivatives of Apicidin or other cyclic tetrapeptides where the side chain

requires a stable sulfur linkage.

## B. Flavor & Fragrance Chemistry

- Latent Flavor Release: Sulfur compounds provide essential savory, meaty, or tropical notes but are volatile and prone to oxidation (off-notes). Using the acetate ester allows for the inclusion of the molecule in food matrices where heat (during cooking) or pH changes trigger the release of the aroma.
- Organoleptics: While the acetate has a milder odor, the released thiol contributes strong alliaceous (onion/garlic) or tropical nuances depending on concentration.

## Safety & Handling Guidelines

Signal Word:WARNING

- Hazard Classification:
  - UN 3334: Aviation regulated liquid, n.o.s. (Mercaptan derivative).
  - Skin/Eye Irritation: Causes skin irritation and serious eye irritation.
- Stench Management: While less pungent than the free thiol, the acetate can still possess a disagreeable sulfur odor. All synthesis and handling must occur in a well-ventilated fume hood.
- Waste Disposal: Treat all aqueous waste streams with bleach (sodium hypochlorite) prior to disposal to oxidize any trace sulfur residues into sulfonates, neutralizing the odor.

## References

- National Institutes of Health (NIH). (2012). Synthesis and antitumor activity of S-hexyl(heptyl) substituted ethanethioate derivatives. Retrieved from [[Link](#)]
- MDPI. (2025). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Retrieved from [[Link](#)]

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## Sources

- 1. 107512-01-6 CAS MSDS (CyclohexylMethanethiol acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Technical Whitepaper: Cyclohexylmethanethiol Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b027540/docs#technical-whitepaper-cyclohexylmethanethiol-acetate\]](https://www.benchchem.com/product/b027540/docs#technical-whitepaper-cyclohexylmethanethiol-acetate)

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